![molecular formula C11H6ClN3O2S B2716524 2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile CAS No. 866156-03-8](/img/structure/B2716524.png)
2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile
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Overview
Description
The compound “2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile” appears to contain several functional groups including a benzodioxole, an amino group, a chloro group, a thiazole, and a carbonitrile .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and thiazole rings, along with the amino and carbonitrile groups, would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, while the carbonitrile group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and the interactions between its atoms .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including compounds structurally similar to "2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile," have been synthesized and evaluated for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors show significant corrosion protection efficiency, which can be attributed to their adsorption onto metal surfaces, offering a promising approach for corrosion protection in industrial applications (Hu et al., 2016).
Antimicrobial Activity
Derivatives of thiazole and benzothiazole have been synthesized and assessed for their antimicrobial properties. These compounds have shown potential in fighting against various microbial strains, making them valuable for further development as antimicrobial agents. Their structure-activity relationship provides insights into designing more potent antimicrobial compounds (Turan-Zitouni et al., 2004).
Antioxidant Activity
Novel fused heterocyclic compounds derived from tetrahydropyrimidine, including those with a benzodioxole moiety, have been synthesized and characterized for their antioxidant activities. These studies highlight the potential of such compounds in developing antioxidant therapies, contributing to the management of oxidative stress-related diseases (Salem et al., 2015).
Antifungal and Anticancer Activities
Benzothiazole derivatives have been explored for their antifungal and anticancer activities. The synthesis of new compounds incorporating benzothiazole and evaluating their biological effects offer promising avenues for developing novel anticancer and antifungal agents. These compounds present a significant potential for therapeutic applications, demonstrating activity against various cancer and fungal strains (Al-Omran et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2S/c12-10-9(4-13)18-11(15-10)14-6-1-2-7-8(3-6)17-5-16-7/h1-3H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLGYAMVEJLGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=C(S3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile |
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